Dihydrofolate Reductase (DHFR) Inhibition: Species-Specific Potency Profile
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine demonstrates highly species-dependent DHFR inhibition. Against Plasmodium berghei DHFR (malaria parasite), the compound exhibits an IC50 of 1.20 nM [1]. In contrast, against Neisseria gonorrhoeae DHFR, inhibition is >1000-fold weaker (IC50 = 1,300 nM), while against Escherichia coli DHFR, intermediate potency is observed (IC50 = 3.5 nM) [1]. This differential sensitivity establishes the compound as a species-selective DHFR probe that cannot be functionally replaced by pan-DHFR inhibitors such as trimethoprim or pyrimethamine.
| Evidence Dimension | DHFR inhibitory activity across species |
|---|---|
| Target Compound Data | P. berghei DHFR IC50 = 1.20 nM; E. coli DHFR IC50 = 3.5 nM; N. gonorrhoeae DHFR IC50 = 1,300 nM |
| Comparator Or Baseline | Intra-compound comparison across three DHFR orthologs |
| Quantified Difference | >1083-fold difference between P. berghei (1.20 nM) and N. gonorrhoeae (1,300 nM) DHFR inhibition |
| Conditions | Enzymatic inhibition assays using recombinant DHFR proteins with DHF substrate |
Why This Matters
Procurement of this compound is essential for malaria-focused DHFR programs requiring nanomolar potency against Plasmodium DHFR while avoiding off-target antibacterial activity.
- [1] BindingDB. BDBM50409626 (CHEMBL5284314). Affinity Data: IC50 values against P. berghei DHFR (1.20 nM), E. coli DHFR (3.5 nM), N. gonorrhoeae DHFR (1.30E+3 nM). View Source
